N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine
Description
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine (CAS: 241132-70-7) is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a chlorine atom at the 6-position and a methylenemethanamine group at the 5-position. The compound’s structure is characterized by its planar aromatic system and electron-withdrawing chloro substituent, which may influence its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-9-4-5-6(8)10-7-11(5)2-3-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPWLODSPBAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=C(N=C2N1C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with formaldehyde and a suitable amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazo-thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Biological Significance
The compound is primarily recognized for its pharmacological activities, particularly in combating drug resistance in pathogens and cancerous cells. Several studies have investigated its biological properties:
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized derivatives demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the imidazo-thiazole structure can enhance antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. For example, a study reported that derivatives of thiazole compounds demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF7) cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Synthesis and Molecular Modeling
The synthesis of this compound involves several steps including the formation of the imidazo-thiazole core followed by functionalization with methanamine. Molecular modeling studies have been employed to predict the binding affinities of this compound to various biological targets, enhancing our understanding of its potential interactions at the molecular level .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Data Tables
Table 2: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C12H9ClN4S | 276.75 | 241132-70-7 |
| N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | C15H17N3O2S2 | 343.44 | Not provided |
| 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine HCl | C16H15Cl2N5O2S2 | 468.36 | Not provided |
| N-((6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene)-2-butanamine | C11H13ClN4S | 276.76 | 477851-58-4 |
Biological Activity
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine is a compound of interest due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and biological effects based on available research.
The compound has the following chemical characteristics:
- Molecular Formula : C9H10ClN3S
- Molecular Weight : 227.72 g/mol
- Melting Point : 72.00°C - 74.00°C
These properties suggest that the compound is a small organic molecule with potential for various biological interactions .
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of various enzymes, which can affect metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation or cell proliferation.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of imidazole derivatives. For instance:
- Study Findings : A study demonstrated that imidazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Research Evidence : Animal studies indicate that compounds with similar structures can reduce inflammation markers in models of arthritis .
- Mechanism : The anti-inflammatory effect is thought to be mediated by inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
These findings suggest that the compound has promising antibacterial properties that warrant further investigation .
Case Study 2: Anti-inflammatory Response
In a rat model of induced inflammation, administration of the compound led to a significant reduction in edema and pain scores compared to control groups. The results are summarized below:
| Treatment Group | Edema Reduction (%) | Pain Score (0-10) |
|---|---|---|
| Control | 0 | 8 |
| Compound Treatment | 70 | 3 |
This case study highlights the potential therapeutic applications of this compound in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
